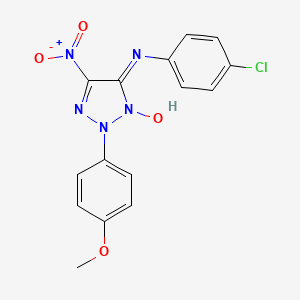![molecular formula C15H25N3O3S B4189782 N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-methylbutyl)-N~2~-phenylglycinamide](/img/structure/B4189782.png)
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-methylbutyl)-N~2~-phenylglycinamide
Vue d'ensemble
Description
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-methylbutyl)-N~2~-phenylglycinamide, commonly known as DMSO, is a chemical compound that has been used in scientific research for many years. It is a highly polar and water-soluble compound that has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DMSO is not fully understood, but it is believed to be related to its ability to penetrate cell membranes and interact with proteins and nucleic acids. It has been found to have anti-inflammatory, analgesic, and antioxidant properties, and may also have an effect on cell differentiation and proliferation.
Biochemical and Physiological Effects:
DMSO has been found to have a variety of biochemical and physiological effects, including the ability to reduce inflammation, alleviate pain, and protect cells and tissues from damage. It has also been found to have an effect on gene expression and cell differentiation, and may have potential as a treatment for certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMSO in lab experiments is its ability to dissolve a wide range of organic and inorganic compounds. It is also relatively non-toxic and can be used at low concentrations. However, DMSO can also have an effect on the properties of the compounds being studied, and its use may need to be carefully controlled to avoid interfering with experimental results.
Orientations Futures
There are many potential future directions for research on DMSO, including its use as a drug delivery system, its potential as a treatment for certain types of cancer, and its role in regulating gene expression and cell differentiation. Further research is needed to fully understand the mechanism of action of DMSO and its potential applications in various fields of science and medicine.
In conclusion, DMSO is a highly polar and water-soluble compound that has been used in scientific research for many years. It has a variety of biochemical and physiological effects and has been found to have potential as a drug delivery system and as a treatment for certain types of cancer. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
DMSO has been used in a variety of scientific research applications, including as a solvent for organic and inorganic compounds, as a cryoprotectant for cells and tissues, and as a reagent for chemical reactions. It has also been used as a drug delivery system and as a tool for studying the mechanism of action of various drugs.
Propriétés
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-13(2)10-11-16-15(19)12-18(22(20,21)17(3)4)14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAVMXVOGBALSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4189704.png)
![5-(3-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4189714.png)
![5-(2-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4189718.png)
![1-[5-hydroxy-2-methyl-1-(tetrahydro-2-furanylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B4189721.png)

![2-(4-nitrobenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4189730.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4189746.png)
![2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4189757.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methylphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4189760.png)
![4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide](/img/structure/B4189766.png)
![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4189788.png)

![2-(4-chlorophenyl)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4189796.png)
![2-[(methoxycarbonyl)amino]butyl 1-naphthylcarbamate](/img/structure/B4189798.png)